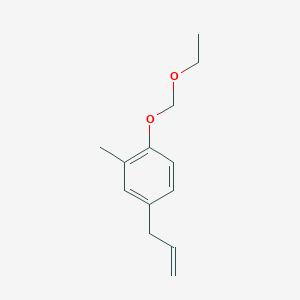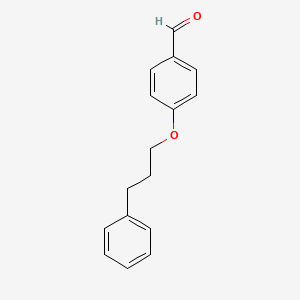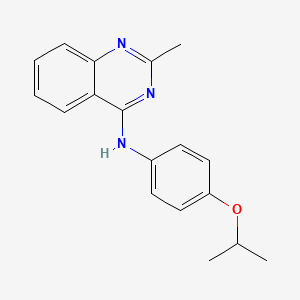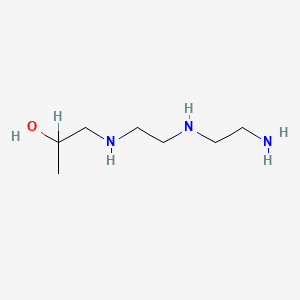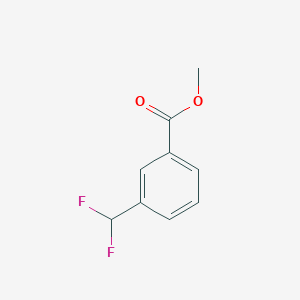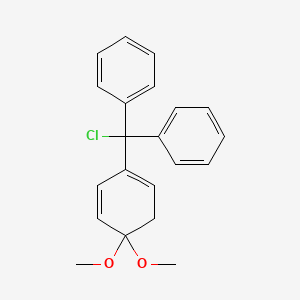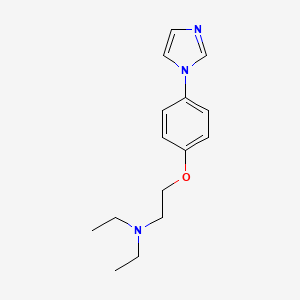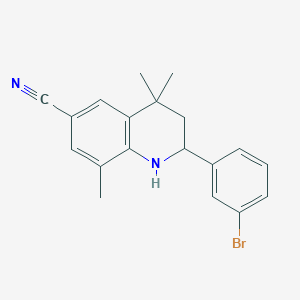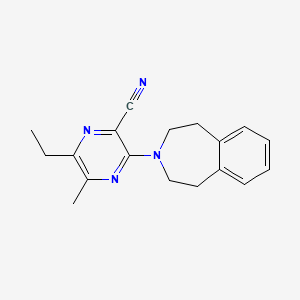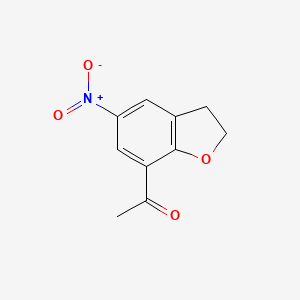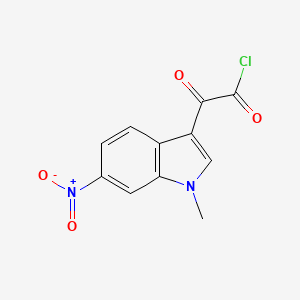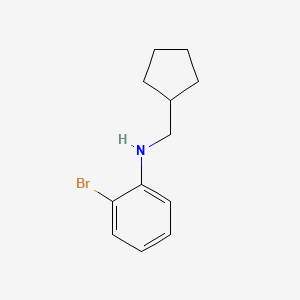![molecular formula C14H24N2O2 B8729001 3-[trans-4-(Boc-amino)cyclohexyl]propionitrile](/img/structure/B8729001.png)
3-[trans-4-(Boc-amino)cyclohexyl]propionitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[trans-4-(Boc-amino)cyclohexyl]propionitrile: is an organic compound with the molecular formula C14H24N2O2 It is a derivative of cyclohexane, featuring a tert-butyl carbamate group and a cyanoethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[trans-4-(Boc-amino)cyclohexyl]propionitrile typically involves the reaction of trans-4-(2-cyanoethyl)cyclohexanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-[trans-4-(Boc-amino)cyclohexyl]propionitrile can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major product depends on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-[trans-4-(Boc-amino)cyclohexyl]propionitrile is used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biology and medicine, this compound is studied for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to produce an active drug. The cyanoethyl group can be modified to enhance the compound’s bioavailability and therapeutic efficacy .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its unique structural properties make it a valuable additive in materials science .
Mecanismo De Acción
The mechanism of action of 3-[trans-4-(Boc-amino)cyclohexyl]propionitrile involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate: This compound has a hydroxyethyl group instead of a cyanoethyl group.
tert-Butyl (trans-4-(2-oxoethyl)cyclohexyl)carbamate: This compound features an oxoethyl group in place of the cyanoethyl group
Uniqueness: 3-[trans-4-(Boc-amino)cyclohexyl]propionitrile is unique due to the presence of the cyanoethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or stability is required .
Propiedades
Fórmula molecular |
C14H24N2O2 |
|---|---|
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(2-cyanoethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-12-8-6-11(7-9-12)5-4-10-15/h11-12H,4-9H2,1-3H3,(H,16,17) |
Clave InChI |
JTEKKUALVYLNPF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(CC1)CCC#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Amino-3,4-Dimethylthieno[2,3-c]Pyridazine-6-Carbonitrile](/img/structure/B8728920.png)
![2-(4-(Trifluoromethoxy)phenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8728924.png)
